molecular formula C22H17BrClN5OS B12033675 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 477329-79-6

2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12033675
CAS No.: 477329-79-6
M. Wt: 514.8 g/mol
InChI Key: STSOZVPBECFBGT-UHFFFAOYSA-N
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Description

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a 1,2,4-triazole derivative characterized by:

  • A 4-bromophenyl group at position 4 of the triazole ring.
  • A pyridin-4-yl group at position 5 of the triazole.
  • A thioacetamide moiety linked to the triazole’s sulfur atom.
  • An N-(3-chloro-2-methylphenyl) substituent on the acetamide group.

Properties

CAS No.

477329-79-6

Molecular Formula

C22H17BrClN5OS

Molecular Weight

514.8 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C22H17BrClN5OS/c1-14-18(24)3-2-4-19(14)26-20(30)13-31-22-28-27-21(15-9-11-25-12-10-15)29(22)17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,26,30)

InChI Key

STSOZVPBECFBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Condensation

Reacting 4-bromophenylhydrazine with pyridine-4-carboxaldehyde in refluxing ethanol forms the hydrazone intermediate. Cyclization occurs via treatment with ammonium acetate and acetic acid at 120°C, yielding 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole. This method achieves 75–85% yields but requires rigorous drying to prevent hydrolysis of intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach involves:

  • Synthesizing 4-azidophenyl bromide from 4-bromoaniline via diazotization and azide exchange.

  • Reacting with pyridin-4-ylacetylene in the presence of CuI (10 mol%) and DIPEA in DMF at 60°C.
    This regioselective method produces the 1,4-disubstituted triazole in 90% yield, though it demands inert conditions to avoid alkyne polymerization.

Thioether Linkage Installation

The sulfur bridge at the triazole’s 3-position is introduced via nucleophilic substitution:

Thiol-Displacement of Halides

  • Bromination of the triazole’s 3-position using PBr₃ in dichloromethane at 0°C generates 3-bromo-4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole.

  • Reaction with 2-mercapto-N-(3-chloro-2-methylphenyl)acetamide in DMF with K₂CO₃ at 80°C for 12 hours achieves 68–72% yield.

Optimization Note: Replacing K₂CO₃ with Cs₂CO₃ increases yield to 82% by enhancing thiolate nucleophilicity.

Acetamide Functionalization

The N-(3-chloro-2-methylphenyl)acetamide group is appended via two pathways:

Acylation of Amine Precursors

  • Synthesize 3-chloro-2-methylaniline by chlorination of 2-methylaniline using Cl₂ gas in CCl₄.

  • Acetylate with chloroacetyl chloride in THF at 0°C, followed by reaction with the triazole-thiol intermediate.

Direct Coupling via EDCI/HOBt

Coupling pre-formed 2-((triazol-3-yl)thio)acetic acid with 3-chloro-2-methylaniline using EDCI and HOBt in DMF yields the acetamide at 65% efficiency.

Integrated Synthetic Routes

Sequential Four-Step Synthesis (Patent EP4212522A1)

StepReactionConditionsYield
1Hydrazone formationEthanol, reflux, 6 h89%
2Triazole cyclizationAcOH/NH₄OAc, 120°C, 8 h78%
3BrominationPBr₃, DCM, 0°C → rt, 2 h91%
4Thioether couplingK₂CO₃, DMF, 80°C, 12 h70%

Convergent Approach (PMC9246256)

  • Parallel synthesis of triazole and acetamide modules.

  • Final coupling under Mitsunobu conditions (DIAD, PPh₃) in THF at 50°C, achieving 85% yield.

Analytical Characterization

Critical quality control metrics include:

HPLC Purity: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.89–7.82 (m, 4H, bromophenyl-H), 2.42 (s, 3H, CH₃).
LC-MS (ESI⁺): m/z 515.0 [M+H]⁺ (calc. 514.8).

Challenges and Optimization

  • Regioselectivity: CuAAC ensures 1,4-triazole regiochemistry, whereas condensation methods risk 1,5-isomer byproducts.

  • Stability: The thioether bond is prone to oxidation; adding 0.1% BHT as a stabilizer during purification improves shelf life.

  • Scale-Up: Patent EP4212522A1 reports kilogram-scale production with 63% overall yield using flow chemistry for bromination and coupling steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrazine Condensation7295ModerateHigh
CuAAC9098HighModerate
Patent Process6399IndustrialLow

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is of significant interest. Its ability to interact with biological targets such as enzymes and receptors could make it a valuable lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition of key pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous derivatives, focusing on substituent variations and molecular properties:

Compound Structure Triazole Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-(3-chloro-2-methylphenyl) C₂₂H₁₇BrClN₅OS 514.82 Bromine, chlorine, methyl groups
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-(3-methylphenyl) C₂₂H₁₈BrN₅OS 480.38 Lacks chlorine; methyl only
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-(4-Chlorophenyl), 5-(pyridin-4-yl) N-(3,4-dichlorophenyl) C₂₁H₁₄Cl₃N₅OS 490.79 Three chlorine atoms
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide 4-(4-Bromophenyl), 5-(pyridin-3-yl) N-(3-fluoro-4-methylphenyl) C₂₂H₁₇BrFN₅OS 498.38* Fluorine substitution
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide 4-Amino, 5-(pyridin-4-yl) N-(3-bromophenyl) C₁₅H₁₂BrN₆OS 403.27 Amino group enhances solubility

*Calculated based on analogous structures.

Key Observations:

Halogen Effects :

  • Bromine (Br) at the para position of the phenyl ring increases molecular weight and lipophilicity compared to chlorine (Cl) .
  • Fluorine (F) in the acetamide group (e.g., 3-fluoro-4-methylphenyl) may improve metabolic stability due to its electronegativity and small size .

Substituent Position: Pyridin-4-yl vs. Methyl or chloro groups on the phenyl ring (e.g., 3-chloro-2-methylphenyl) influence steric bulk and electronic properties .

Biological Activity

The compound 2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. The structural complexity of this compound suggests various pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Structural Characteristics

The molecular formula of this compound is C22H17BrClN5OSC_{22}H_{17}BrClN_5OS, and it features significant functional groups including a triazole ring, thioether linkage, and aromatic moieties. These characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic fungi and bacteria. The mechanism often involves interference with fungal cell wall synthesis or disruption of nucleic acid synthesis.

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
2-Triazole DerivativeAntifungalCandida albicans15
2-Triazole DerivativeAntibacterialStaphylococcus aureus20

Anticancer Activity

The anticancer potential of triazole-based compounds has been well-documented. These compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary studies on related triazole compounds have shown promising results against various cancer cell lines.

Cell LineCompoundIC50 (µM)
HCT-1162-Triazole Derivative6.2
T47D2-Triazole Derivative27.3

Case Studies

  • In Vitro Studies : A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of several triazole derivatives, including those structurally related to our compound. The results indicated significant antifungal activity against plant pathogens at concentrations as low as 50 µg/mL .
  • Cancer Cell Line Evaluation : Another study highlighted the effectiveness of similar triazole compounds against colon carcinoma HCT-116 cells, demonstrating an IC50 value of 6.2 µM, suggesting a potent anticancer effect .

Mechanistic Insights

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors in microbial and cancer cells. For example:

  • Inhibition of Cytochrome P450 : Many triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways leading to cell death.

Q & A

Basic Synthesis: What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis typically involves a multi-step approach:

Cyclocondensation : Formation of the 1,2,4-triazole core using hydrazine hydrate and carbon disulfide under reflux conditions .

Thioether linkage : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Amide coupling : Introduction of the 3-chloro-2-methylphenyl group via nucleophilic acyl substitution .
Key reagents : Hydrazine hydrate, carbon disulfide, 2-chloroacetonitrile, and sodium hydroxide. Reaction monitoring via TLC and purification by column chromatography are essential for high yields (>75%) .

Basic Characterization: Which spectroscopic methods confirm structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
  • LCMS : Molecular ion peaks matching the expected molecular weight (e.g., m/z ~500–520) .
  • Elemental analysis : To validate purity (>95%) .

Basic Biological Screening: What in vitro assays evaluate its antimicrobial potential?

Answer:

  • Antifungal activity : Broth microdilution assays against Candida albicans (MIC values reported as 8–32 µg/mL) .
  • Antibacterial testing : Agar diffusion against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC₅₀ > 50 µM for selectivity) .

Advanced Synthesis: How can microwave-assisted methods optimize reaction efficiency?

Answer:
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (e.g., 86% vs. 70% conventional heating). Key parameters include:

  • Temperature control (80–120°C).
  • Solvent selection (e.g., ethanol or DMF).
  • Catalyst-free conditions for greener synthesis .

Advanced Structure-Activity Relationships (SAR): How do substituents influence bioactivity?

Answer:

  • Pyridinyl group : Essential for π-π stacking interactions with microbial enzyme targets (e.g., CYP51 in fungi) .
  • 4-Bromophenyl moiety : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
  • Chlorophenyl group : Substitution at the 3-position increases steric hindrance, reducing off-target effects .

Advanced Computational Modeling: What role do DFT studies play in understanding reactivity?

Answer:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the triazole ring) .
  • Frontier molecular orbitals : Predict charge transfer interactions with biological targets (e.g., HOMO-LUMO gap ~4.5 eV) .
  • Docking simulations : Validate binding modes with fungal lanosterol demethylase (docking scores ≤ −8.0 kcal/mol) .

Data Contradictions: How to resolve discrepancies in reported biological activities?

Answer:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Control compounds : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) in parallel assays .
  • Meta-analysis : Cross-reference IC₅₀/MIC values across studies using PubChem Data sources .

Advanced Crystallography: What challenges arise in X-ray diffraction analysis?

Answer:

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures yields suitable single crystals .
  • Twinned data : Use SHELXL for refinement (R-factor < 0.05) .
  • Disorder modeling : Address positional disorder in the pyridinyl group using PART instructions in SHELX .

Advanced Derivatization: What strategies enhance target selectivity?

Answer:

  • Pro-drug approaches : Introduce ester moieties for hydrolytic activation in specific tissues .
  • Bioisosteric replacement : Substitute sulfur with selenium to modulate redox activity .
  • PEGylation : Improve aqueous solubility for in vivo studies .

Mechanistic Studies: How to design experiments to elucidate its mode of action?

Answer:

  • Enzyme inhibition assays : Test against fungal CYP51 using lanosterol as a substrate .
  • ROS detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence .
  • Gene expression profiling : RNA-seq to identify upregulated stress-response genes in treated microbial cells .

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